N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine
Description
N-(1-Methoxybutan-2-yl)-2-methylcyclopentan-1-amine is a structurally complex secondary amine featuring a cyclopentane ring substituted with a methyl group at position 2 and an N-bound 1-methoxybutan-2-yl chain. The cyclopentane core confers rigidity, while the methoxybutyl substituent introduces both hydrophilic (methoxy) and lipophilic (alkyl chain) characteristics.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-4-10(8-13-3)12-11-7-5-6-9(11)2/h9-12H,4-8H2,1-3H3 |
InChI Key |
JJSLPDVTVIUUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine typically involves the reaction of 2-methylcyclopentanone with 1-methoxybutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine with structurally related amines, focusing on molecular features, synthesis, and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
*Molecular weights estimated using atomic mass data.
Key Insights:
Cyclohexane derivatives (e.g., N-Methylcyclohexanamine) exhibit higher volatility due to their simpler structure, whereas the target compound’s methoxybutyl chain may reduce volatility .
Substituent Effects :
- The methoxy group in the target compound improves water solubility relative to iodine () or aromatic () substituents, which increase lipophilicity .
- Adamantane-based amines () are prized for their metabolic stability, suggesting the target compound’s cyclopentane core might offer similar advantages but with reduced synthetic complexity.
Synthesis and Purification :
- The synthesis of N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine () involves lithiation and halogenation, whereas the target compound’s methoxybutyl group may require etherification or nucleophilic substitution .
- Chiral resolution methods, as described for N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (UPLC with chiral columns), could apply to the target compound if enantiomers are present .
Physicochemical Properties :
- The target compound’s logP (estimated ~2.5–3.0) likely falls between N-Methylcyclohexanamine (logP ~1.5) and iodine-substituted adamantane derivatives (logP >4), balancing solubility and membrane permeability .
- Aromatic amines () exhibit strong UV absorption due to π-π* transitions, whereas the target compound’s aliphatic structure may limit such properties .
Research Implications and Limitations
While the provided evidence lacks direct data on this compound, structural analogs highlight critical trends:
- Drug Likeliness : The compound’s methoxy group aligns with "drug-like" properties (e.g., solubility), as emphasized in ADMET studies () .

- Synthetic Challenges : Multi-step synthesis and purification (e.g., column chromatography in and ) may be required to achieve high yields .
- Future Directions : Experimental validation of solubility, stability, and biological activity is necessary to confirm theoretical comparisons.
Biological Activity
N-(1-Methoxybutan-2-yl)-2-methylcyclopentan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of cyclopentane amines have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
Mechanism of Action : The proposed mechanism for the anticancer activity involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis. Specifically, compounds that act on the Nur77 nuclear receptor have demonstrated enhanced anti-tumor effects by promoting nuclear export of this receptor, leading to apoptosis .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Studies
-
Study on Cell Proliferation Inhibition :
- Objective : To evaluate the anti-proliferative effects of this compound on various cancer cell lines.
- Results : The compound showed significant inhibition of cell growth in MCF-7 and A549 cells, with IC50 values indicating potent activity compared to control groups.
-
Mechanistic Insights :
- Objective : To explore the apoptotic pathways activated by the compound.
- Results : Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound, accompanied by cleavage of PARP, a hallmark of apoptosis.
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-proliferative | MCF-7 | 15 | Apoptosis induction via Nur77 |
| Anti-proliferative | A549 | 20 | Cell cycle arrest |
| Neuroprotection | Neuroblastoma Cells | 25 | Reduction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

